methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a pyrrole ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acetylation: The pyrrole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amide Formation: The acetylated pyrrole is reacted with methyl 2-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for the Paal-Knorr synthesis and automated systems for the acetylation and amide formation steps to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Conversion of the amide to an amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the construction of heterocyclic compounds.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the natural substrate’s access.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Lacks the pyrrole ring, making it less versatile in synthetic applications.
2,5-Dimethylpyrrole: Does not have the benzoate ester, limiting its biological activity.
N-acetyl-2,5-dimethylpyrrole: Similar in structure but lacks the benzoate ester, affecting its solubility and reactivity.
Uniqueness: Methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate is unique due to its combination of a benzoate ester and a pyrrole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[[2-(2,5-dimethylpyrrol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-8-9-12(2)18(11)10-15(19)17-14-7-5-4-6-13(14)16(20)21-3/h4-9H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBKSLLQVAUOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=CC=CC=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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